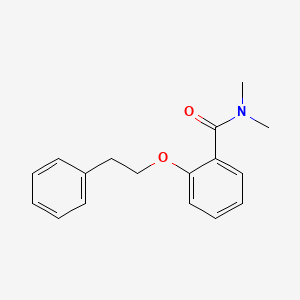

N,N-dimethyl-2-(2-phenylethoxy)benzamide

Description

Properties

IUPAC Name |

N,N-dimethyl-2-(2-phenylethoxy)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO2/c1-18(2)17(19)15-10-6-7-11-16(15)20-13-12-14-8-4-3-5-9-14/h3-11H,12-13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPBXQPYPZKSSTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=CC=CC=C1OCCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

The compound exhibits various biological activities that make it a candidate for therapeutic applications:

Antiproliferative Activity

Research has demonstrated that derivatives similar to N,N-dimethyl-2-(2-phenylethoxy)benzamide possess antiproliferative properties against cancer cell lines. In vitro studies have shown that certain synthesized compounds can induce apoptosis in K562 human chronic myelogenous leukemia cells, indicating potential use in cancer therapy .

Analgesic Properties

Certain benzamide derivatives have been noted for their analgesic effects. Compounds structurally related to this compound have been evaluated for pain relief efficacy, showing promise as alternatives to traditional analgesics like morphine due to lower dependence liabilities .

Pharmacological Applications

The pharmacological potential of this compound extends to several therapeutic areas:

Pain Management

The compound's analgesic properties suggest its application in managing various types of pain, including:

- Traumatic pain

- Cancer-related pain

- Post-surgical pain

These applications are supported by findings that demonstrate its effectiveness in alleviating pain without the severe side effects associated with opioids .

Anticancer Therapeutics

Given its antiproliferative effects, this compound may serve as a lead compound for developing new anticancer drugs. Its ability to arrest cancer cells in specific phases of the cell cycle positions it as a candidate for further research and development in oncology .

Case Studies and Research Findings

Several studies have investigated the efficacy and mechanisms of action of compounds related to this compound:

Case Study: Antiproliferative Mechanism

In a study evaluating various benzamide derivatives, it was found that certain compounds led to significant growth inhibition in multiple cancer cell lines. The most effective compounds induced apoptosis through caspase activation pathways, highlighting their potential as chemotherapeutic agents .

Case Study: Analgesic Efficacy

A series of experiments demonstrated that specific benzamide derivatives exhibited superior analgesic properties compared to traditional pain relievers. These compounds were tested in animal models for various pain types, confirming their efficacy and safety profiles .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Physicochemical Properties

Table 1: Structural and Physicochemical Comparison

<sup>a</sup>Estimated using fragment-based methods.

Key Observations :

- Lipophilicity : The trifluoromethyl and phenylethoxy groups in the target compound and ’s analog increase logP, favoring membrane permeability but reducing aqueous solubility.

- Hydrogen Bonding: Thiourea derivatives () and carboxyphenyl analogs () exhibit higher polarity due to H-bond donors/acceptors, unlike the target compound’s dimethylamide.

Structure-Activity Relationships (SAR)

- Substituent Position : 2-Position substituents (e.g., phenylethoxy, nitro) influence steric and electronic interactions in binding sites.

- Electron-Withdrawing Groups : Nitro/trifluoromethyl may enhance electrophilic reactivity, impacting target engagement.

Q & A

Q. What are the key synthetic pathways for N,N-dimethyl-2-(2-phenylethoxy)benzamide, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions, including etherification, acylation, and dimethylation. For example, a benzamide derivative with a phenoxy group can be synthesized via Pd/C-catalyzed hydrogenation in methanol under ambient conditions to reduce intermediates (e.g., nitro groups or double bonds) . Solvent choice (e.g., dichloromethane or ethanol) and reaction time (1–18 hours) are critical for yield optimization. Pyridine is often used as a base to neutralize HCl generated during acylation steps . Post-synthesis purification via column chromatography or recrystallization ensures high purity .

Q. What spectroscopic and analytical methods are essential for characterizing this compound?

Characterization relies on:

- NMR spectroscopy (¹H and ¹³C) to confirm substituent positions and dimethylamide protons (δ ~2.9–3.1 ppm for N(CH₃)₂) .

- IR spectroscopy to identify carbonyl (C=O stretch ~1650–1680 cm⁻¹) and ether (C-O stretch ~1200 cm⁻¹) functional groups .

- Mass spectrometry (e.g., m/z values) and elemental analysis to verify molecular formula and purity .

- Melting point determination to assess crystallinity and compound stability .

Advanced Research Questions

Q. How can computational methods like density-functional theory (DFT) predict the electronic properties of this compound?

DFT calculations (e.g., B3LYP functional) model the compound’s electron density, HOMO-LUMO gaps, and thermodynamic stability. Exact-exchange terms in DFT improve accuracy for atomization energies (average deviation ~2.4 kcal/mol), enabling predictions of reactivity and binding affinities . Software like Gaussian or ORCA can simulate vibrational spectra and compare them with experimental IR/NMR data to validate structural assignments .

Q. What strategies resolve contradictions in biological activity data for benzamide derivatives?

Contradictions may arise from variations in assay conditions (e.g., cell lines, concentrations). To address this:

- Perform dose-response studies (e.g., 0.001–100 nM) with strict controls (e.g., propranolol for β1-adrenergic receptor assays) .

- Use ANOVA with Bonferroni correction for statistical rigor .

- Compare structural analogs (e.g., trifluoromethoxy vs. methoxy substitutions) to isolate functional group contributions .

Q. How can crystallographic tools like SHELXL or ORTEP-III aid in structural elucidation?

- SHELXL refines X-ray diffraction data to determine bond lengths, angles, and torsional conformations, particularly for polymorphs or co-crystals .

- ORTEP-III generates 3D molecular graphics to visualize electron density maps and validate hydrogen bonding or π-π stacking interactions .

- High-resolution data (≤1.0 Å) improves accuracy for chiral centers and confirms the dimethylamide group’s planarity .

Q. What methodologies optimize structure-activity relationship (SAR) studies for benzamide derivatives?

- Synthesize analogs with systematic substitutions (e.g., halogens, methoxy, or trifluoromethoxy groups) and evaluate biological activity (e.g., receptor binding, enzyme inhibition) .

- Use QSAR models to correlate electronic (Hammett σ constants) or steric parameters with activity trends .

- Conduct molecular docking (e.g., AutoDock Vina) to predict binding modes in target proteins .

Methodological Notes

- Synthesis Optimization : Monitor reactions via TLC (Rf ~0.6 in ethyl acetate/methanol) and scale using continuous flow reactors for reproducibility .

- Data Validation : Cross-reference crystallographic data (CCDC entries) with computational predictions to resolve structural ambiguities .

- Biological Assays : Include positive controls (e.g., metoprolol for β-blocker studies) and normalize results to vehicle-treated groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.